molecular formula C19H30N6O2 B14255331 N-[6-(2-Azidoacetamido)pyridin-2-YL]dodecanamide CAS No. 412024-32-9

N-[6-(2-Azidoacetamido)pyridin-2-YL]dodecanamide

Cat. No.: B14255331
CAS No.: 412024-32-9
M. Wt: 374.5 g/mol
InChI Key: JFHQXDXJZLTCBB-UHFFFAOYSA-N
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Description

N-[6-(2-Azidoacetamido)pyridin-2-YL]dodecanamide is a complex organic compound with the molecular formula C19H30N6O2 This compound features a pyridine ring substituted with an azidoacetamido group and a dodecanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[6-(2-Azidoacetamido)pyridin-2-YL]dodecanamide typically involves multiple steps, starting with the preparation of the pyridine ring and subsequent functionalization. One common method involves the reaction of 2-aminopyridine with azidoacetic acid to form the azidoacetamido group. This intermediate is then coupled with a dodecanoyl chloride to introduce the dodecanamide chain .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-[6-(2-Azidoacetamido)pyridin-2-YL]dodecanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[6-(2-Azidoacetamido)pyridin-2-YL]dodecanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[6-(2-Azidoacetamido)pyridin-2-YL]dodecanamide involves its interaction with specific molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This property is exploited in bioorthogonal chemistry for labeling and tracking biomolecules in living systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[6-(2-Azidoacetamido)pyridin-2-YL]dodecanamide is unique due to the presence of the azido group, which imparts distinct reactivity and potential for bioorthogonal applications. This sets it apart from other pyridine derivatives that do not possess this functional group .

Properties

CAS No.

412024-32-9

Molecular Formula

C19H30N6O2

Molecular Weight

374.5 g/mol

IUPAC Name

N-[6-[(2-azidoacetyl)amino]pyridin-2-yl]dodecanamide

InChI

InChI=1S/C19H30N6O2/c1-2-3-4-5-6-7-8-9-10-14-18(26)23-16-12-11-13-17(22-16)24-19(27)15-21-25-20/h11-13H,2-10,14-15H2,1H3,(H2,22,23,24,26,27)

InChI Key

JFHQXDXJZLTCBB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(=O)NC1=NC(=CC=C1)NC(=O)CN=[N+]=[N-]

Origin of Product

United States

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